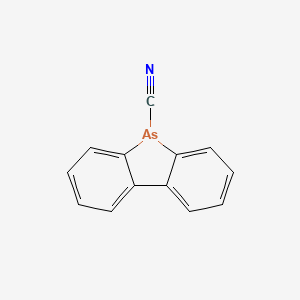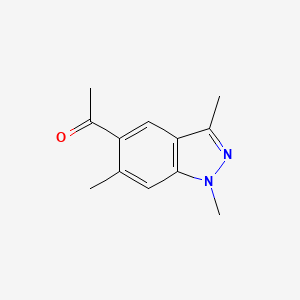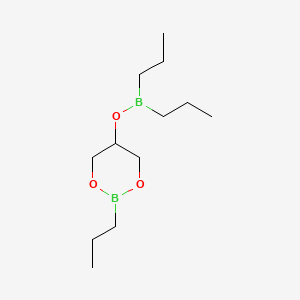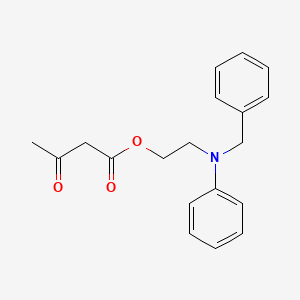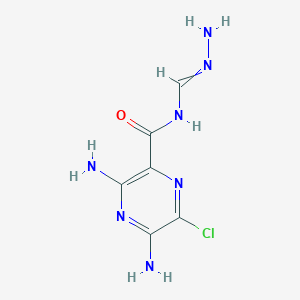
3,5-diamino-N-(aminoimino-methyl)-6-chloropyrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide is a chemical compound known for its significant applications in various fields, including medicine and industrial chemistry. This compound is characterized by its pyrazine ring structure, which is substituted with amino, chloro, and carboxamide groups. It is known for its role as a potassium-sparing diuretic and antihypertensive agent, acting as a sodium channel blocker .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with guanidine to form the desired compound. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the amino groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyrazinecarboxamides .
Wissenschaftliche Forschungsanwendungen
3,5-Diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Employed as a potassium-sparing diuretic and antihypertensive agent, particularly in the treatment of conditions like hypertension and heart failure.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting sodium reabsorption in the distal convoluted tubules and collecting ducts in the kidneys. This inhibition is achieved by binding to sodium channels, which reduces the secretion of potassium and hydrogen ions. This mechanism helps in maintaining potassium levels in the body while promoting the excretion of sodium and water .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amiloride: Another potassium-sparing diuretic with a similar mechanism of action.
Triamterene: Also a potassium-sparing diuretic but with a different chemical structure.
Spironolactone: A potassium-sparing diuretic that acts as an aldosterone antagonist.
Uniqueness
3,5-Diamino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its ability to selectively block sodium channels while sparing potassium makes it particularly valuable in medical applications .
Eigenschaften
Molekularformel |
C6H8ClN7O |
|---|---|
Molekulargewicht |
229.63 g/mol |
IUPAC-Name |
3,5-diamino-6-chloro-N-methanehydrazonoylpyrazine-2-carboxamide |
InChI |
InChI=1S/C6H8ClN7O/c7-3-5(9)14-4(8)2(13-3)6(15)11-1-12-10/h1H,10H2,(H4,8,9,14)(H,11,12,15) |
InChI-Schlüssel |
SNZMDTWBYHASLK-UHFFFAOYSA-N |
Kanonische SMILES |
C(=NN)NC(=O)C1=C(N=C(C(=N1)Cl)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)
![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)
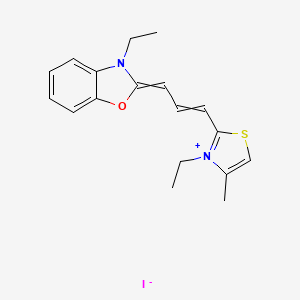
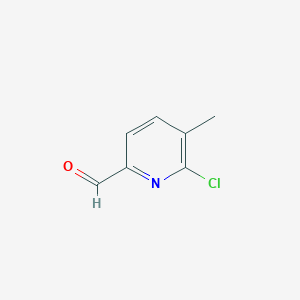
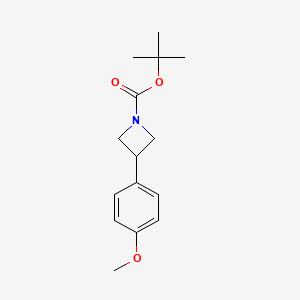

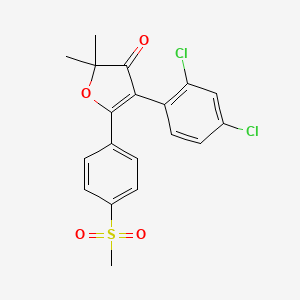

![5-bromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13974428.png)
